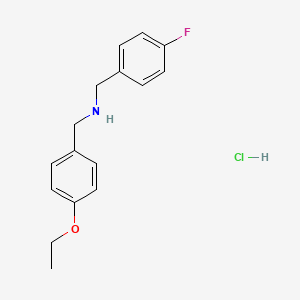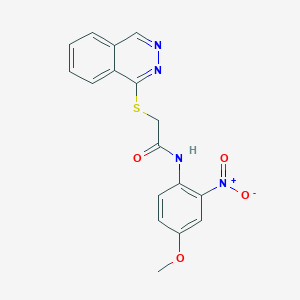![molecular formula C22H29N3O4S B4169476 N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4169476.png)
N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
説明
N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide, also known as MLN-4760, is a small molecule antagonist of the CXCR3 chemokine receptor. It was first synthesized in 2005 by scientists at Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies investigating its potential applications in various fields.
作用機序
N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a selective antagonist of the CXCR3 chemokine receptor, which is expressed on the surface of various immune cells. CXCR3 is involved in the recruitment of immune cells to sites of inflammation and is also implicated in the development of autoimmune diseases and cancer. By blocking the activity of CXCR3, N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide inhibits the migration of immune cells to inflamed tissues and tumors, which could have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
Studies have shown that N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide can inhibit the migration of T cells and natural killer cells in vitro and in vivo. It has also been shown to reduce the infiltration of immune cells into tumors in animal models of cancer. In addition, N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro, which could have anti-inflammatory effects in various diseases.
実験室実験の利点と制限
One advantage of N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is that it is a selective antagonist of CXCR3, which means it does not affect other chemokine receptors or immune cell functions. This makes it a useful tool for studying the role of CXCR3 in various diseases. However, one limitation is that its effects may be context-dependent, as CXCR3 is involved in multiple biological processes. Therefore, caution should be taken when interpreting the results of experiments using N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide.
将来の方向性
There are several potential future directions for research on N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide. One area of interest is its potential as a therapy for autoimmune diseases, as it has been shown to inhibit the migration of T cells. Another area of interest is its potential as a therapy for cancer, as it has been shown to inhibit the infiltration of immune cells into tumors. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide and to determine its safety and efficacy in humans.
科学的研究の応用
N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has been studied for its potential applications in a variety of scientific fields, including immunology, oncology, and neurology. In immunology, it has been shown to inhibit the migration of T cells and natural killer cells, which could have implications for the treatment of autoimmune diseases and transplant rejection. In oncology, N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has been investigated as a potential therapy for various types of cancer, including melanoma, breast cancer, and lung cancer. In neurology, it has been studied for its potential to treat neuroinflammatory disorders such as multiple sclerosis.
特性
IUPAC Name |
2-[2-(4-methyl-N-methylsulfonylanilino)propanoylamino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15(2)14-23-22(27)19-8-6-7-9-20(19)24-21(26)17(4)25(30(5,28)29)18-12-10-16(3)11-13-18/h6-13,15,17H,14H2,1-5H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRMRSCMSIHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4169398.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)
![4-{5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4169437.png)


![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169465.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4169468.png)
![N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4169483.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4169490.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4169496.png)
![2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4169526.png)